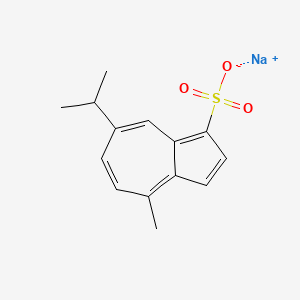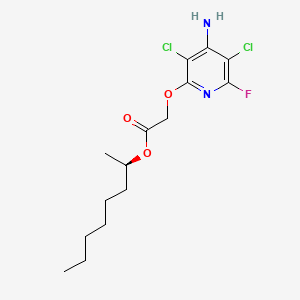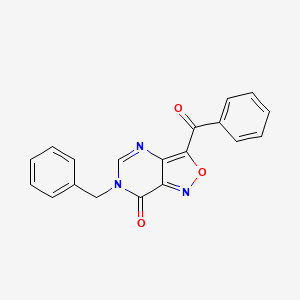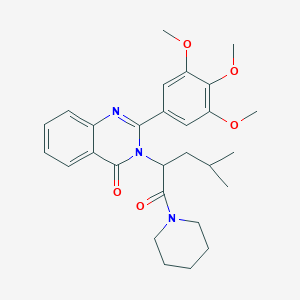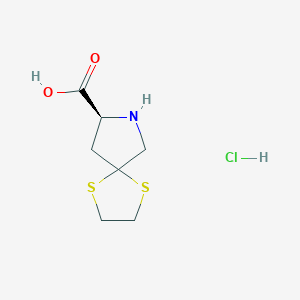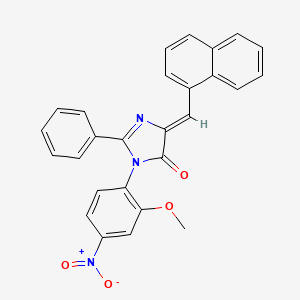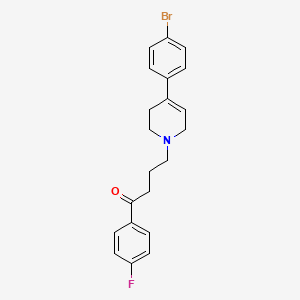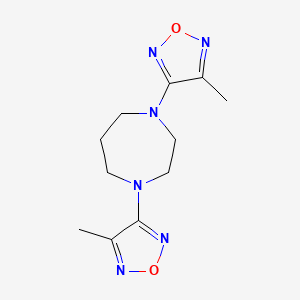
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The hexahydro-1,4-bis(methylfurazanyl) substitution adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- typically involves the heterocyclization reaction of specific precursors. One common method includes the reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields the desired diazepine compound with good efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and reagents.
Scientific Research Applications
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- involves its interaction with specific molecular targets and pathways. The compound is known to exhibit platelet-activating factor antagonistic and serotoninergic S3 antagonistic activities . These interactions are mediated through binding to specific receptors and enzymes, leading to the modulation of various biological processes.
Comparison with Similar Compounds
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- can be compared with other similar compounds, such as:
Brotizolam: A thienodiazepine with sedative and hypnotic properties.
Clozapine: An antipsychotic medication used to treat schizophrenia.
Etizolam: A thienodiazepine with anxiolytic and sedative effects. The uniqueness of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
150012-66-1 |
|---|---|
Molecular Formula |
C11H16N6O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-methyl-4-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,4-diazepan-1-yl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C11H16N6O2/c1-8-10(14-18-12-8)16-4-3-5-17(7-6-16)11-9(2)13-19-15-11/h3-7H2,1-2H3 |
InChI Key |
KCBBRIOJACYQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1N2CCCN(CC2)C3=NON=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


